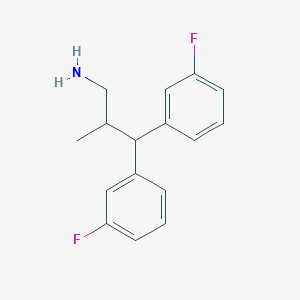
3,3-Bis(3-fluorophenyl)-2-methylpropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Bis(3-fluorophenyl)-2-methylpropan-1-amine is a compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of two fluorophenyl groups attached to a central amine structure, making it a subject of interest in both synthetic chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(3-fluorophenyl)-2-methylpropan-1-amine typically involves the reaction of 3-fluorobenzaldehyde with a suitable amine precursor under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and subjected to rigorous quality control measures. The use of automated systems ensures consistent reaction conditions and product quality. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Bis(3-fluorophenyl)-2-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The fluorophenyl groups can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Hydroxylated or aminated derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, particularly as an NMDA receptor antagonist.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 3,3-Bis(3-fluorophenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets. As an NMDA receptor antagonist, it binds to the receptor and inhibits its activity, thereby modulating neurotransmission and potentially providing therapeutic effects in neurological disorders . The compound’s fluorophenyl groups contribute to its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Bis(4-fluorophenyl)-2-methylpropan-1-amine: Similar structure but with fluorine atoms in the para position.
3,3-Bis(3-chlorophenyl)-2-methylpropan-1-amine: Chlorine atoms instead of fluorine.
3,3-Bis(3-bromophenyl)-2-methylpropan-1-amine: Bromine atoms instead of fluorine.
Uniqueness
3,3-Bis(3-fluorophenyl)-2-methylpropan-1-amine is unique due to the specific positioning of the fluorine atoms, which influences its chemical reactivity and biological activity. The presence of fluorine enhances the compound’s stability and lipophilicity, making it a valuable candidate for drug development and other applications.
Propriétés
Formule moléculaire |
C16H17F2N |
|---|---|
Poids moléculaire |
261.31 g/mol |
Nom IUPAC |
3,3-bis(3-fluorophenyl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C16H17F2N/c1-11(10-19)16(12-4-2-6-14(17)8-12)13-5-3-7-15(18)9-13/h2-9,11,16H,10,19H2,1H3 |
Clé InChI |
WEEQOTXCUZRCLD-UHFFFAOYSA-N |
SMILES canonique |
CC(CN)C(C1=CC(=CC=C1)F)C2=CC(=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(4-Chlorophenyl)-2-oxoethyl]-4-[4-(4-hydroxyphenyl)piperazin-1-yl]-5-methyl-1,2,4-triazol-3-one](/img/structure/B10837891.png)

![1-[6-(4,5-Diphenyl-1H-imidazole-2-sulfinyl)-hexyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B10837904.png)
![(S)-2-{[6-((R)-2-Amino-3-mercapto-propylamino)-naphthalene-1-carbonyl]-amino}-4-methylsulfanyl-butyric acid](/img/structure/B10837908.png)
![1-(Thiophen-2-yl)-3-aza-bicyclo[3.1.0]hexane](/img/structure/B10837921.png)
![[(3S)-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-2-oxo-3-(2-oxoethoxy)propyl] 2,6-dichlorobenzoate](/img/structure/B10837935.png)
![(2S)-4-amino-5-chloro-N-[2-(1,2,3,5,6,7-hexahydropyrrolizin-8-yl)ethyl]-2-methyl-2,3-dihydro-1-benzofuran-7-carboxamide;(E)-but-2-enedioic acid](/img/structure/B10837941.png)
![(3S)-5-Chlorospiro[2,4-dihydro-1H-naphthalene-3,4'-5H-1,3-oxazole]-2'-amine](/img/structure/B10837942.png)
![6-{2-(2-Carboxy-ethyl)-3-[6-(4-oxo-8-propyl-chroman-7-yloxy)-hexyl]-phenoxy}-hexanoic acid](/img/structure/B10837945.png)
![(2S)-2-[[1-[[[(1R)-1-[[(2S)-6-amino-2-(methanesulfonamido)hexanoyl]amino]-2-phenylethyl]-hydroxyphosphoryl]methyl]cyclopentanecarbonyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B10837950.png)
![1,4-dibutyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-2-one](/img/structure/B10837955.png)
![ethyl (2E)-2-[4-ethyl-4-methyl-6-oxo-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]piperidin-2-ylidene]acetate](/img/structure/B10837961.png)

![N-[2-[[1-[methyl-[2-(4-methylphenyl)acetyl]amino]-2-naphthalen-2-ylethyl]carbamoyl]cyclohexyl]-1H-indole-3-carboxamide](/img/structure/B10837971.png)
